molecular formula C10H10N4O3 B1465263 3-[(1-methyl-4-nitro-1H-imidazol-5-yl)oxy]aniline CAS No. 1183060-20-9

3-[(1-methyl-4-nitro-1H-imidazol-5-yl)oxy]aniline

Cat. No.: B1465263
CAS No.: 1183060-20-9
M. Wt: 234.21 g/mol
InChI Key: CKIUCMZNQPJPLI-UHFFFAOYSA-N
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Description

3-[(1-methyl-4-nitro-1H-imidazol-5-yl)oxy]aniline is a useful research compound. Its molecular formula is C10H10N4O3 and its molecular weight is 234.21 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-(3-methyl-5-nitroimidazol-4-yl)oxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O3/c1-13-6-12-9(14(15)16)10(13)17-8-4-2-3-7(11)5-8/h2-6H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKIUCMZNQPJPLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=C1OC2=CC=CC(=C2)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[(1-methyl-4-nitro-1H-imidazol-5-yl)oxy]aniline, a compound with the CAS number 1183060-20-9, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anti-inflammatory, antibacterial, and antifungal properties, supported by relevant data tables and research findings.

  • Molecular Formula : C10H10N4O3
  • Molecular Weight : 234.21 g/mol
  • Physical Form : Powder

Biological Activity Overview

The biological activity of this compound has been investigated through various studies focusing on its pharmacological effects.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of compounds similar to this compound. For instance, a related compound demonstrated significant inhibition of NF-kB/AP-1 reporter activity in a dose-dependent manner, suggesting its efficacy in reducing inflammation (IC50 values < 50 µM) .

Table 1: Inhibitory Effects on Inflammatory Markers

CompoundIC50 (µM)Target
Compound A47COX-2
Compound B22JAK2/BRD4
This compound<50NF-kB/AP-1

Antibacterial Activity

The compound has shown promising antibacterial activity against various strains of bacteria. In a study evaluating the antimicrobial properties of related compounds, it was found that modifications on the phenyl ring significantly influenced antibacterial efficacy.

Table 2: Antibacterial Activity

Bacterial StrainMIC (mg/mL)
S. aureus0.0039
E. coli0.025

In particular, compounds with nitro substitutions exhibited enhanced activity against Gram-positive and Gram-negative bacteria .

Antifungal Activity

The antifungal properties of this compound were also evaluated. It was noted that certain derivatives displayed significant antifungal activity against common fungal pathogens.

Table 3: Antifungal Activity

Fungal StrainMIC (mg/mL)
C. albicans0.0048
F. oxysporum0.039

These findings suggest that the compound may be effective in treating fungal infections, particularly when combined with other therapeutic agents .

Case Studies and Research Findings

In one notable case study, researchers synthesized and tested a series of imidazole derivatives for their biological activities. The study found that the introduction of specific functional groups significantly enhanced both anti-inflammatory and antimicrobial activities.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. The results indicated favorable interactions with key enzymes involved in inflammatory pathways, supporting its potential as a therapeutic agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(1-methyl-4-nitro-1H-imidazol-5-yl)oxy]aniline
Reactant of Route 2
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3-[(1-methyl-4-nitro-1H-imidazol-5-yl)oxy]aniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.